5-Bromo-7-methyl-1,3-benzoxazole
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Overview
Description
5-Bromo-7-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method includes the condensation of 2-aminophenol with brominated aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts or nanocatalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound with high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
5-Bromo-7-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzoxazole
- 5-Chloro-7-methyl-1,3-benzoxazole
- 5-Fluoro-7-methyl-1,3-benzoxazole
Uniqueness
5-Bromo-7-methyl-1,3-benzoxazole is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3 |
InChI Key |
HRDZTNHTMAVDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=N2)Br |
Origin of Product |
United States |
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